![molecular formula C13H26N2O B7567413 N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide, commonly known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties.
Mecanismo De Acción
MPHP acts by inhibiting the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of MPHP. Additionally, MPHP has been found to bind to the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP include increased heart rate, blood pressure, and body temperature. It also leads to an increase in the levels of dopamine and other neurotransmitters in the brain, which can result in feelings of euphoria, increased energy, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPHP in lab experiments include its potent stimulant effects and its ability to increase the levels of dopamine in the brain. However, the limitations of using MPHP in lab experiments include its potential for abuse and its lack of selectivity for dopamine receptors.
Direcciones Futuras
Future research on MPHP should focus on its potential therapeutic uses, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, more research is needed to understand the long-term effects of MPHP use and its potential for addiction. Finally, the development of more selective dopamine reuptake inhibitors may provide a safer alternative to MPHP for use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPHP involves a multi-step process that includes the reaction of 4-methylpiperidine with 3-bromopropionyl chloride to form 3-(4-methylpiperidin-1-yl)propionyl chloride. This intermediate is then reacted with butylamine to yield MPHP. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
MPHP has been used in scientific research to investigate its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of MPHP.
Propiedades
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-13(16)14-8-4-9-15-10-6-12(2)7-11-15/h12H,3-11H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBZXVIOWRQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCN1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
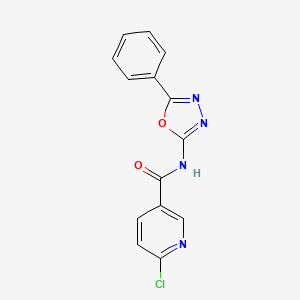
![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
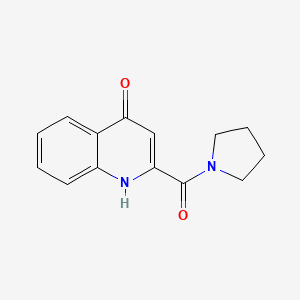
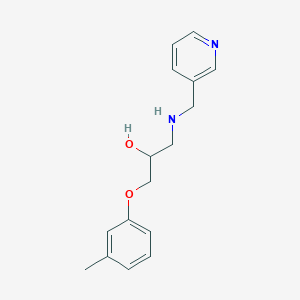
![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
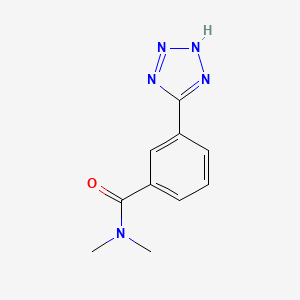
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
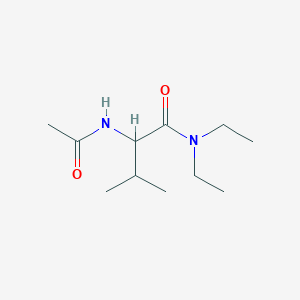
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)